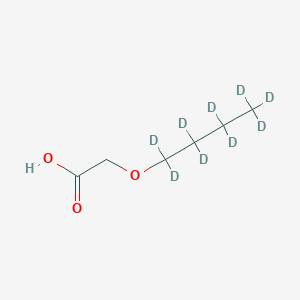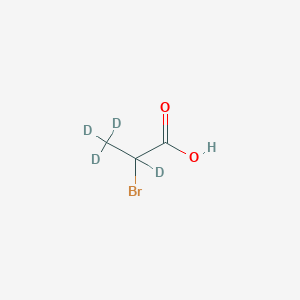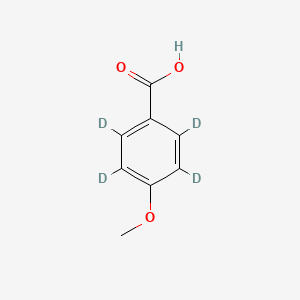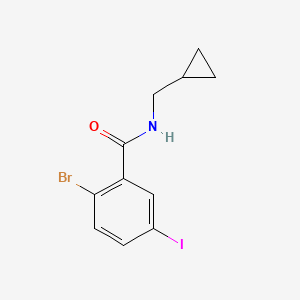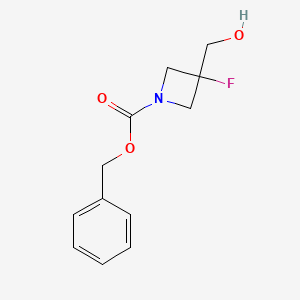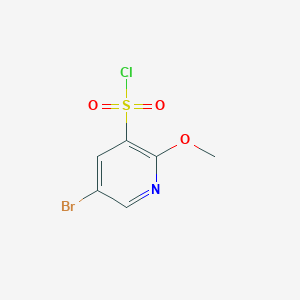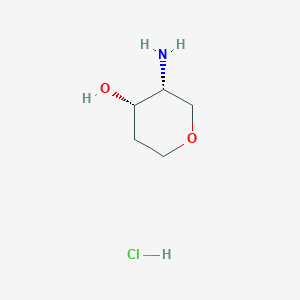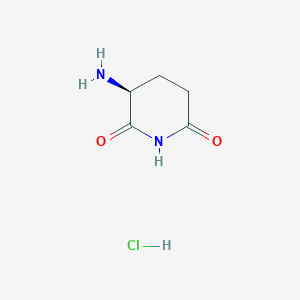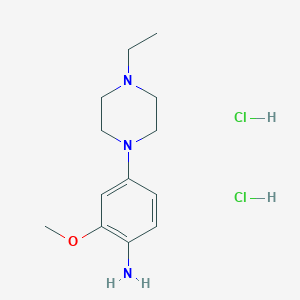
4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline dihydrochloride is a chemical compound with the molecular formula C12H19N3.2HCl and a molecular weight of 278.22 . It is a salt .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline dihydrochloride, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline dihydrochloride is 1S/C12H19N3.2ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;;/h3-6H,2,7-10,13H2,1H3;2*1H .Applications De Recherche Scientifique
Synthesis and Biological Properties
4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline dihydrochloride has been utilized in the synthesis of various biological compounds. For example, derivatives of this chemical have demonstrated anti-inflammatory, analgesic, and peripheral n-cholinolytic activities. This illustrates the compound's role in developing potential therapeutic agents (Gevorgyan et al., 2017).
Antimicrobial Activity
In addition to the above properties, derivatives of this compound have also shown significant antimicrobial activity. This suggests its potential use in developing new antimicrobial agents, which is crucial considering the growing concern over antibiotic resistance (Mandala et al., 2013).
Molecular Docking Studies
Molecular docking studies of novel derivatives of 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline dihydrochloride have been performed. These studies are integral in drug development as they help in understanding the interaction between the drug and its target, potentially leading to the discovery of new therapeutic agents (Vennila et al., 2021).
Propriétés
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-2-methoxyaniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.2ClH/c1-3-15-6-8-16(9-7-15)11-4-5-12(14)13(10-11)17-2;;/h4-5,10H,3,6-9,14H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKKGLNGKILMPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

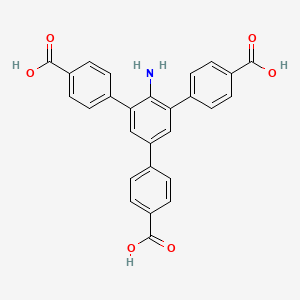
![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B1381455.png)
